molecular formula C7H5Br2Cl B1289238 1-Bromo-3-(bromomethyl)-2-chlorobenzene CAS No. 1044256-89-4

1-Bromo-3-(bromomethyl)-2-chlorobenzene

Cat. No. B1289238
M. Wt: 284.37 g/mol
InChI Key: FJJLMWJGHJAMKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Bromo-3-(bromomethyl)-2-chlorobenzene is a halogenated aromatic compound that has not been directly studied in the provided papers. However, related compounds such as 1-bromo-2-chlorobenzene and 1-bromo-4-chlorobenzene have been investigated, which can provide insights into the chemical behavior and properties of halogenated benzenes .

Synthesis Analysis

The synthesis of halogenated dienes, closely related to 1-Bromo-3-(bromomethyl)-2-chlorobenzene, can be achieved through gold-catalyzed rearrangement of propargylic carboxylates. This method is highly diastereoselective and allows for the selective promotion of a 1,2-acyloxy migration due to the presence of the halogen atom at the alkyne terminus .

Molecular Structure Analysis

The molecular structure of halogenated benzenes has been studied using various spectroscopic methods. For instance, the molecular structure of chlorobenzene and bromobenzene has been derived from NMR spectra, showing that the phenyl ring structure is closely similar between these two compounds . The crystal structure of para-bromochlorobenzene has been investigated, revealing a space group P21/a and the presence of two molecules in the unit cell .

Chemical Reactions Analysis

Halogenated benzenes participate in various chemical reactions. The diene products from the synthesis mentioned above can undergo further reactions such as Diels-Alder and cross-coupling reactions, which are essential in organic synthesis . Additionally, dissociative electron attachment to bromo-chlorobenzenes has been studied, showing that both Br- and Cl- fragment anions are formed, with the ion yields showing a pronounced temperature effect .

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated benzenes have been extensively studied. For example, the vibrational investigation of 2-bromo-1, 4-dichlorobenzene (BDB) has been carried out both experimentally and theoretically, revealing higher electronic density and various molecular properties such as NMR, NBO, and natural atomic charge analyses . Similarly, the experimental and theoretical investigation of 1-bromo-4-chlorobenzene has provided information on vibrational frequencies, IR intensities, and Raman activities . The PCM/TD-DFT analysis of 1-bromo-2,3-dichlorobenzene has discussed the relationship between structure and absorption spectrum, effects of solvents, and the compound's potential as a nonlinear optical material .

Scientific Research Applications

Synthesis and Characterization in Organic Chemistry

1-Bromo-3-(bromomethyl)-2-chlorobenzene and its derivatives are primarily used in the field of organic chemistry for the synthesis and characterization of various chemical compounds. For instance:

  • Synthesis of CCR5 Antagonists:

    • It has been used in the synthesis of non-peptide small molecular antagonist benzamide derivatives, which are crucial in the study of CCR5 antagonists. The compound served as a key precursor in the synthesis process, highlighting its significance in the development of novel therapeutic agents (H. Bi, 2015).
    • In another study, similar pathways were followed to synthesize N-allyl-4-piperidyl benzamide derivatives. The structure and bioactivity of these products were rigorously characterized, demonstrating the compound's utility in creating biologically active substances (Cheng De-ju, 2014).
    • Preparation and characterization of N-Allyl-N-(1-(5-bromo-2-((4-chlorobenzyl)oxy)benzyl)piperidin-4-yl)-4-chlorobenzamide is another example where this compound was used as an intermediate in the synthesis of CCR5 antagonists, with comprehensive structural characterization performed (H. Bi, 2014).
  • Structural Characterization and Synthesis Optimization:

    • The compound has also been a part of studies focusing on solvates of bromomethylbenzene derivatives. These studies are significant for understanding the crystal structures and molecular conformations, which are fundamental in materials science and chemistry (P. Szlachcic, W. Migda, K. Stadnicka, 2007).
    • The temperature dependence of dissociative electron attachment to 1-bromo-3-chlorobenzene and related compounds was studied, revealing crucial insights into the behavior of these molecules under different conditions, which is essential for applications in fields such as spectroscopy and materials science (M. Mahmoodi-Darian et al., 2010).
  • Applications in Fuel Cells and Polymer Chemistry:

    • The effects of bromomethane, related to 1-Bromo-3-(bromomethyl)-2-chlorobenzene, on the performance of proton exchange membrane fuel cells were studied. Understanding the interaction of such compounds with fuel cells is critical for enhancing performance and durability (Yunfeng Zhai et al., 2016).
    • Its derivatives are also used in the Michael-induced Ramberg-Bäcklund reaction, a chemical reaction important in organic synthesis, particularly in the creation of complex molecules from simpler ones (V. Vasin, I. Y. Bolusheva, V. V. Razin, 2003).

Safety And Hazards

Bromo-organic compounds can be hazardous. They may be harmful if swallowed, inhaled, or come into contact with the skin. They may also be flammable and pose a risk to the environment .

Future Directions

The future directions in the field of bromo-organic compounds could involve the development of new synthesis methods, the discovery of new reactions, and the exploration of new applications .

properties

IUPAC Name

1-bromo-3-(bromomethyl)-2-chlorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Br2Cl/c8-4-5-2-1-3-6(9)7(5)10/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJJLMWJGHJAMKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Br)Cl)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Br2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-3-(bromomethyl)-2-chlorobenzene

CAS RN

1044256-89-4
Record name 1-Bromo-3-(bromomethyl)-2-chlorobenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

1-bromo-2-chloro-3-methylbenzene (10 g, 48.7 mmol) was dissolved in CCl4 (100 mL), and then N-bromosuccinimide (13.0 g, 73.0 mmol) and benzoyl peroxide (5.9 g, 24.3 mmol) were added. The mixture was stirred for 2 hours at reflux. The solid was removed by filtration, and the filtrate was washed with water and dried over sodium sulfate. After evaporation of the solvent, the residue was dissolved in DCM and purified on silica gel using 10% hexane/AcOEt to afford 1-bromo-3-(bromomethyl)-2-chlorobenzene (6.36 g, 46% yield); 1H NMR (400 MHz, CDCl3): δ 4.62 (s, 2H), 7.12 (t, J=7.8 Hz, 1H), 7.39 (dd, J=1.6 Hz, J=7.6 Hz, 1H), 7.60 (dd, J=1.6 Hz, J=8.0 Hz, 1H).
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
13 g
Type
reactant
Reaction Step Two
Quantity
5.9 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

A solution of 1-bromo-2-chloro-3-methyl-benzene (3.90 g, 19.00 mmol), NBS (3.60 g, 20.20 mmol) and a catalytic amount of AIBN (50 mg) in CCl4 was refluxed for 30 minutes. The reaction mixture was cooled to room temperature and filtered. The precipitate was washed with pentane. The solvent was distilled off and the residue was purified by column chromatography using pentane as the eluant to afford the title compound. Spectroscopic data: 1H NMR (300 MHz, CDCl3) δ 4.62 (s, 2H), 7.14 (t, J=7.62 Hz, 1H), 7.39 (dd, J=7.62 Hz, 1H), 7.60 (dd, J=7.91 Hz, 1H).
Quantity
3.9 g
Type
reactant
Reaction Step One
Name
Quantity
3.6 g
Type
reactant
Reaction Step One
Name
Quantity
50 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.